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molecular formula C17H12N2O B8670080 Pyrazolo(5,1-a)isoquinolin-5(6H)-one, 2-phenyl- CAS No. 104907-31-5

Pyrazolo(5,1-a)isoquinolin-5(6H)-one, 2-phenyl-

Cat. No. B8670080
M. Wt: 260.29 g/mol
InChI Key: IGJQDJUAOLUYCN-UHFFFAOYSA-N
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Patent
US04751226

Procedure details

To ethanol (10 ml), there were added 2-(1,3-dioxo-3-phenylpropyl) phenylacetic acid (1.42 g) and hydrazine hydrate (0.25 g), followed by heating under reflux for 2 hours. Thereafter, the reaction mixture was cooled to give 2-phenyl-5,6-dihydropyrazolo-[5,1-a]isoquinolin-5-one (1.06 g). Mp. 181°-183° C.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][C:19]([OH:21])=O)[CH2:3][C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O.[NH2:23][NH2:24]>C(O)C>[C:5]1([C:4]2[CH:3]=[C:2]3[C:12]4[C:13]([CH2:18][C:19](=[O:21])[N:24]3[N:23]=2)=[CH:14][CH:15]=[CH:16][CH:17]=4)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
O=C(CC(C1=CC=CC=C1)=O)C1=C(C=CC=C1)CC(=O)O
Name
Quantity
0.25 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN2C(C3=CC=CC=C3CC2=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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